molecular formula C13H18BrNZn B14885140 4-[(1-Homopiperidino)methyl]phenylZinc bromide

4-[(1-Homopiperidino)methyl]phenylZinc bromide

Cat. No.: B14885140
M. Wt: 333.6 g/mol
InChI Key: HJYMKJAZPPYNML-UHFFFAOYSA-M
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Description

4-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with the structural features of the homopiperidine and phenyl groups. This compound is typically used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the reaction of 4-bromobenzyl bromide with homopiperidine to form the intermediate 4-[(1-Homopiperidino)methyl]bromobenzene. This intermediate is then treated with zinc in the presence of a suitable solvent, such as tetrahydrofuran, to yield the desired organozinc compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of polar aprotic solvents and catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(1-Homopiperidino)methyl]phenylzinc bromide is utilized in various scientific research applications, including:

    Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent, tetrahydrofuran, which stabilizes the reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
  • 4-[(1-Piperidino)methyl]phenylzinc bromide
  • 4-[(1-Morpholino)methyl]phenylzinc bromide

Uniqueness

4-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidine moiety, which imparts specific steric and electronic properties. This uniqueness allows for selective reactions and the formation of distinct products compared to other similar compounds.

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)azepane

InChI

InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h4-5,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1

InChI Key

HJYMKJAZPPYNML-UHFFFAOYSA-M

Canonical SMILES

C1CCCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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